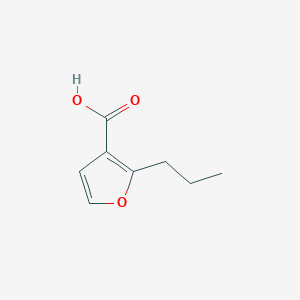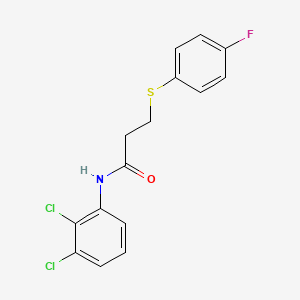![molecular formula C11H12ClNO4S B2557410 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 251096-95-4](/img/structure/B2557410.png)
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, also known as CSPC, is a small organic molecule with a wide range of applications in the field of organic synthesis. It has been used for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. CSPC has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer’s disease.
科学的研究の応用
Environmental Persistence and Bioaccumulation
- PFAs, including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), exhibit environmental persistence. Notably, perfluorooctane sulfonate (PFOS) has been classified as a persistent and bioaccumulative substance. Research highlights the bioaccumulation potential of PFASs is directly related to the length of each compound's fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length (Conder et al., 2008).
Microbial Degradation
- Polyfluoroalkyl chemicals, potential precursors to PFAAs, degrade in the environment through abiotic and microbial processes, leading to PFCAs and PFSAs formation. This review underlines the importance of understanding biodegradation pathways to assess the environmental fate of these compounds (Liu & Avendaño, 2013).
Developmental Toxicity
- The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has been a subject of investigation, with studies indicating potential health risks associated with exposure to these compounds (Lau et al., 2004).
Treatment and Removal Methods
- Filtration and sorption technologies have been identified as effective means for removing PFAs from aqueous waste streams, though challenges remain in the development of efficient treatment methods for these persistent compounds (Rayne & Forest, 2009).
Alternatives and Regulations
- The transition to fluorinated alternatives in response to the health and environmental concerns associated with PFCAs and PFSAs is discussed, highlighting the need for further research and regulation to ensure the safety of these substitutes (Wang et al., 2013).
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDUESWMSWDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)
![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)
![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2557336.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)

![N-[(4-bromophenyl)methyl]pyridin-2-amine](/img/structure/B2557341.png)
![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)

![(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2557346.png)
![N-Methyl-N-(pyridin-4-ylmethyl)-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2557347.png)
